molecular formula C12H16N2O2 B8604162 Succinimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- CAS No. 3854-03-3

Succinimide, N-(4-(1-pyrrolidinyl)-2-butynyl)-

Cat. No. B8604162
CAS RN: 3854-03-3
M. Wt: 220.27 g/mol
InChI Key: NWYYNQWZXOOUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Succinimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- is a useful research compound. Its molecular formula is C12H16N2O2 and its molecular weight is 220.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality Succinimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Succinimide, N-(4-(1-pyrrolidinyl)-2-butynyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

3854-03-3

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

1-(4-pyrrolidin-1-ylbut-2-ynyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C12H16N2O2/c15-11-5-6-12(16)14(11)10-4-3-9-13-7-1-2-8-13/h1-2,5-10H2

InChI Key

NWYYNQWZXOOUSH-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC#CCN2C(=O)CCC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the example given in Example 1B, 19.1 g. (0.15 mole) of N-propargylsuccinimide was caused to react with 6.3 g. of paraformaldehyde and 14.2 g. (0.2 mole) of pyrrolidine in 100 ml. of dioxane in the presence of a trace of cuprous chloride. The reaction was refluxed for 5 hrs. and allowed to stand overnight. After filtration of the reaction mixture and removal of the solvent from the filtrate, the residual oil was distilled to give N-[4-(1-pyrrolidinyl)-2-butynyl]-succinimide boiling at 155° C. at 0.04 mm. This product solidified, and after recrystallization from ether, melted at 93.0 to 94.0° C. (corr.).
Quantity
0.15 mol
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reactant
Reaction Step One
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reactant
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0.2 mol
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reactant
Reaction Step Three
[Compound]
Name
cuprous chloride
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
solvent
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